molecular formula C9H12ClN3O2 B3275780 tert-Butyl (4-chloropyrimidin-2-yl)carbamate CAS No. 629645-55-2

tert-Butyl (4-chloropyrimidin-2-yl)carbamate

Cat. No.: B3275780
CAS No.: 629645-55-2
M. Wt: 229.66 g/mol
InChI Key: IBBOTESNTLXAKP-UHFFFAOYSA-N
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Description

“tert-Butyl (4-chloropyrimidin-2-yl)carbamate” is a chemical compound with the molecular formula C9H12ClN3O2 . It is a solid substance that is colorless to yellow . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 229.67 . It is a solid at room temperature and is colorless to yellow .

Scientific Research Applications

Isomorphous Crystal Structures and Hydrogen Bonding

Baillargeon et al. (2017) explored the isomorphous crystal structures of derivatives, including tert-butyl carbamates, emphasizing the role of hydrogen and halogen bonds involving carbonyl groups in these structures. This research is significant in understanding the molecular interactions and crystallography of such compounds (Baillargeon et al., 2017).

Photoredox-Catalyzed Aminations

Wang et al. (2022) reported the photoredox-catalyzed amination of o-hydroxyarylenaminones using tert-butyl carbamate, highlighting its role as an amidyl-radical precursor. This work provides a pathway for constructing diverse amino pyrimidines, expanding the applications of photocatalyzed protocols in organic synthesis (Wang et al., 2022).

Histamine H4 Receptor Ligands

Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidine-containing ligands for the histamine H4 receptor. They optimized the potency of these compounds, leading to potential applications in anti-inflammatory and antinociceptive therapies (Altenbach et al., 2008).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . Precautionary statements include P264, P270, P301+P312, and P330 . More detailed safety information can be found in the compound’s Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl N-(4-chloropyrimidin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-11-5-4-6(10)12-7/h4-5H,1-3H3,(H,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBBOTESNTLXAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201216555
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

629645-55-2
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=629645-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(4-chloro-2-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201216555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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